CWP232204
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CWP232204; CWP 232204; CWP-232204. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Cwp232204 Action
Direct Modulation of the Wnt/β-catenin Signaling Cascade
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays crucial roles in various physiological processes, including cell proliferation, differentiation, apoptosis, and tissue homeostasis. nih.gov Aberrant regulation of this pathway is frequently observed in various cancers. nih.govnih.gov CWP232204 acts as a specific inhibitor of the canonical Wnt signaling pathway. medkoo.com
Induction of Cytoplasmic β-catenin Degradation
In the absence of Wnt ligands, β-catenin levels are kept low through its constant phosphorylation by a destruction complex, leading to its ubiquitination and subsequent proteasomal degradation. nih.gov Wnt ligand binding to receptors disrupts this complex, causing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. nih.gov this compound induces the degradation of β-catenin, the key downstream effector of the canonical Wnt signaling pathway. medkoo.com This degradation is linked to the induction of endoplasmic reticulum (ER) stress and subsequent activation of caspases. nih.govashpublications.org Caspase-3-mediated apoptosis can induce the degradation of β-catenin. nih.gov
Inhibition of β-catenin-Dependent Transcriptional Activity
Nuclear β-catenin forms a complex with T cell-specific factor (TCF)/lymphoid enhancer-binding factor (LEF) transcription factors and co-activators, activating the transcription of Wnt target genes. nih.govoncotarget.com this compound prevents β-catenin-dependent activation of transcription of a wide range of Wnt target genes. medkoo.com This inhibition of transcriptional activity is a key mechanism by which this compound exerts its effects. nih.govnih.gov
Downregulation of Key Wnt Target Genes
The inhibition of β-catenin-dependent transcriptional activity by this compound leads to the downregulation of various Wnt target genes. medkoo.com These target genes are often involved in processes essential for cell growth and survival. medkoo.com For instance, treatment with CWP232291 (which is converted to this compound) has been shown to downregulate the expression of Wnt target genes such as survivin. medkoo.comresearchgate.net Survivin is an anti-apoptotic protein, and its downregulation contributes to the induction of apoptosis. cancer.govtandfonline.com Other Wnt target genes include cyclin D1, c-Myc, and Axin-2. frontiersin.org
Interaction with Src-Associated Substrate in Mitosis of 68 kDa (Sam68)
This compound has been shown to bind to Src-Associated substrate in Mitosis of 68 kDa (Sam68), also known as KHDRBS1. cancer.govnih.govnih.gov Sam68 is an RNA-binding protein belonging to the STAR family and is involved in various cellular processes, including RNA processing, cell cycle regulation, and apoptosis. cancer.govnih.gov
Binding Affinity and Specificity with Sam68
The active form of this compound binds to Sam68. nih.gov Sam68 contains a central RNA-binding domain flanked by unstructured tails with docking sites for signaling proteins, including proline-rich sequences that can act as SH3-domain binding motifs. plos.org Studies have identified several proteins that interact with Sam68 through its SH3 binding domains, including members of the Src-kinase family. plos.org While the specific binding affinity and detailed interaction mechanism of this compound with Sam68 are complex, their interaction is crucial for this compound's activity. cancer.govnih.gov
Modulation of Apoptotic Pathways via Sam68 Interaction
Activation of Transcription Factor NF-kB Signaling
One of the mechanisms linked to the this compound-Sam68 interaction is the activation of the transcription factor NF-kB. nih.gov This activation is reported to be induced by tumor necrosis factor alpha signaling. nih.gov NF-κB is a critical transcription factor involved in regulating the expression of genes that govern various cellular processes, including immune responses, inflammation, cell cycle progression, and apoptosis. wikipedia.orgebi.ac.uknih.gov
Impact on Alternative Splicing of Apoptosis-Related Genes (e.g., BCL-2)
The interaction of this compound with Sam68 is also associated with an impact on the alternative splicing of apoptosis-related genes, such as BCL-2. nih.gov This modulation of alternative splicing is described as shifting the balance towards the production of pro-apoptotic isoforms of these genes, as opposed to anti-apoptotic isoforms. nih.gov Alternative splicing is a significant regulatory mechanism in apoptosis, where many genes involved in cell death, including members of the BCL-2 family, undergo alternative splicing events that yield protein isoforms with opposing functions (promoting or inhibiting apoptosis). nih.govmdpi.comciteab.comguidetopharmacology.org For instance, alternative splicing of the Bcl-x gene results in the production of the anti-apoptotic isoform Bcl-xL and the pro-apoptotic isoform Bcl-xS. nih.govmdpi.comciteab.com
Induction of Endoplasmic Reticulum (ER) Stress
This compound has been shown to induce endoplasmic reticulum (ER) stress. wikipedia.orgwikipedia.orgmrc.ac.ukwikipedia.orgnih.gov ER stress is a condition that arises from the accumulation of unfolded or misfolded proteins within the ER lumen, disrupting ER homeostasis. nih.govnih.gov This accumulation triggers a complex intracellular signaling network known as the unfolded protein response (UPR), which initially aims to restore ER function but can lead to apoptosis if the stress is severe or prolonged. nih.govnih.govresearchgate.net Studies using the prodrug CWP232291 have demonstrated its ability to induce ER stress and activate the UPR in prostate cancer cells, evidenced by changes in the levels of key ER stress markers such as IRE1α, phosphorylated eIF2α, total eIF2α, and CHOP proteins, as well as increased CHOP mRNA levels. nih.gov
Caspase Activation in Response to ER Stress
A direct consequence of the ER stress induced by this compound is the activation of caspases. wikipedia.orgwikipedia.orgmrc.ac.ukwikipedia.orgnih.gov Caspases are a family of cysteine proteases that are central executioners of apoptosis. guidetopharmacology.orgwikipedia.orgmdpi.comguidetopharmacology.orgciteab.com The activation of caspases, particularly caspase-3, and subsequent cleavage of proteins like PARP, are indicative of apoptosis induction following treatment with CWP232291. guidetopharmacology.org ER stress-induced apoptosis can involve the activation of initiator caspases, such as caspase-2 and caspase-8, which in turn activate downstream effector caspases like caspase-3 and caspase-7, ultimately leading to cell death. guidetopharmacology.orgciteab.commdpi.com The intricate interplay between ER stress and the apoptotic machinery can also involve caspase-mediated cleavage of key ER stress sensors like IRE1. citeab.com
Impact on Anti-Apoptotic Protein Expression (e.g., Survivin)
This compound influences the expression levels of anti-apoptotic proteins. wikipedia.orgwikipedia.orgnih.govwikipedia.orgnih.gov Notably, the downregulation of the anti-apoptotic protein survivin is a reported effect of this compound activity, particularly mediated through its inhibition of Wnt signaling. wikipedia.orgwikipedia.orgnih.govwikipedia.orgnih.gov Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in preventing the activation of the caspase cascade, thereby inhibiting apoptosis. guidetopharmacology.orgnih.govlabsolu.ca Reduced expression of survivin has been observed in clinical studies involving the administration of CWP232291. nih.gov Furthermore, the inhibition of pro-survival signaling pathways, such as the PI3K/AKT and ERK pathways, can correlate with decreased survivin expression, suggesting potential indirect links or complex regulatory networks. labsolu.ca
Cross-talk and Interplay with Other Cellular Signaling Networks
The cellular mechanisms of this compound action involve interplay with various signaling networks beyond the core Wnt pathway. The aberrant activation of Wnt/beta-catenin signaling itself is known to contribute to tumorigenesis and can influence cellular responses to therapy. wikipedia.orgwikipedia.org Cellular signaling is highly interconnected, and targeting one pathway, such as the Wnt pathway with this compound, can have downstream effects and interactions with other critical pathways that regulate cell fate.
Integration with PI3K/mTOR Pathway Dynamics
While this compound's primary target is the Wnt pathway, there can be integration and cross-talk with other significant cellular signaling networks like the PI3K/mTOR pathway. The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, proliferation, and metabolism, and its dysregulation is frequently observed in cancer, contributing to tumor progression and resistance to therapy. nih.govnih.govsemanticscholar.orgwikipedia.org Although direct mechanistic integration of this compound with PI3K/mTOR dynamics is not explicitly detailed in the provided information, the observation that inhibiting pro-survival pathways like PI3K/AKT can lead to reduced survivin expression labsolu.ca, and that this compound downregulates survivin nih.govnih.gov, suggests potential indirect connections or convergent effects on shared downstream targets. The PI3K/AKT/mTOR pathway is also discussed in the broader context of beta-catenin targeting strategies in certain malignancies. nih.gov
Compound Names and PubChem CIDs
| Compound Name / Protein / Pathway | PubChem CID(s) / Note |
| This compound | Active metabolite of CWP232291 |
| CWP232291 | Prodrug of this compound |
| BCL-2 | Protein Family (Related CIDs are for inhibitors or interacting compounds) nih.govuni.lu |
| Survivin | Protein (Related CIDs are for inhibitors or interacting compounds) mdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.org |
| Beta-catenin | Protein |
| Sam68 | Protein (Src-associated substrate in mitosis, 68 kDa) |
| NF-kB | Protein Complex / Transcription Factor (Related CIDs are for inhibitors) guidetopharmacology.orgnih.govhku.hk |
| PI3K | Protein Family / Pathway (Related CIDs are for inhibitors) mrc.ac.ukwikipedia.orgnih.govsemanticscholar.orguni.lu |
| mTOR | Protein / Pathway (Related CIDs are for inhibitors) wikipedia.orgnih.govmrc.ac.uknih.gov |
| Caspase-3 | Protein (Related CIDs are for inhibitors or interacting compounds) nih.govciteab.comnih.govbiointerfaceresearch.comunesp.br |
| PARP | Protein Family (Related CIDs are for inhibitors) nih.govguidetopharmacology.orgwikipedia.orgciteab.commdpi.com |
| IRE1α | Protein (Related CID is for an inhibitor) abcam.comidrblab.netrcsb.org |
| eIF2α | Protein |
| CHOP | Protein (also known as GADD153) |
| ATF6 | Protein |
| Caspase-2 | Protein |
| Caspase-8 | Protein |
| Caspase-7 | Protein |
| BCL-x | Protein with isoforms |
| Bcl-xL | Protein isoform |
| Bcl-xS | Protein isoform |
| Bax | Protein |
| Bak | Protein |
| Bim | Protein (Related CIDs are for compounds affecting BIM levels or unrelated compounds) wikipedia.orgnih.govlabsolu.cawikipedia.orgfrontiersin.orgdoaj.org |
| Bid | Protein |
| TCF/LEF | Transcription Factor Family |
| Wnt | Family of Signaling Proteins / Pathway |
| GSK3β | Protein (Related CID is for an inhibitor) biorxiv.org |
| Axin | Protein |
| CK1 | Protein Family (Related CIDs are for inhibitors) wikipedia.orgebi.ac.uknih.govbiorxiv.orgbiorxiv.org |
| APC protein | Protein |
| LRP5 | Protein Receptor |
| FZD receptor | Protein Receptor Family |
| DVL protein | Protein Family |
| βTrCP | Protein |
| MYC protein | Protein |
| CCND1 protein | Protein |
Data Table: Effects of CWP232291 on Wnt Signaling and Apoptosis Markers
| Cell Line | Treatment (CWP232291) | Effect on TOPflash promoter activity (IC50) | Effect on Beta-catenin | Effect on Survivin | Caspase-3 Activation | PARP Cleavage |
| HEK293 | Dose-dependent | 273 nM guidetopharmacology.org | Not specified in source | Not specified in source | Not specified in source | Not specified in source |
| MM cells | CWP232291 | Not specified in source | Downregulated (degradation) guidetopharmacology.org | Downregulated guidetopharmacology.org | Activated guidetopharmacology.org | Cleavage guidetopharmacology.org |
This compound is the active metabolite of the prodrug CWP232291 medkoo.com. It is a small molecule inhibitor that primarily targets the canonical Wnt signaling pathway medkoo.com. Research indicates this compound induces apoptosis in selective cancer cells tandfonline.com.
Interactions with Androgen Receptor (AR) Signaling
Growing evidence indicates an important role for the Wnt/β-catenin signaling pathway in castration-resistant prostate cancer (CRPC), and significant crosstalk exists between β-catenin and Androgen Receptor (AR) signaling in this context nih.gov. CWP232291 has been shown to downregulate AR and its splice variants in prostate cancer cells nih.gov. This downregulation of AR and its variants is a significant interaction, particularly in CRPC where AR-targeted treatments often face secondary resistance nih.gov. The synergy between β-catenin and AR signaling in CRPC suggests that modulating the Wnt pathway with agents like this compound may be particularly effective nih.gov. When prostate cancer cells adapt to a low androgen environment, AR and Wnt/β-catenin signaling may reinforce each other to promote androgen-independent growth and progression nih.gov. CWP232291 significantly suppressed androgen-response element luciferase activity in prostate cancer cells treated with DHT nih.gov. Chromatin immunoprecipitation assays revealed that CWP232291 inhibits β-catenin occupancy of the TCF-binding site within the AR promoter, indicating a transcriptional regulation of AR by β-catenin that is affected by this compound nih.gov.
Table 2: Effect of CWP232291 on AR and Wnt Target Gene Expression in Prostate Cancer Cells
| Target Gene | Effect of CWP232291 Treatment | Cell Lines Studied | Source |
| AR | Downregulation | 22Rv1, LNCaP | Cited in nih.gov |
| AR splice variants | Downregulation | 22Rv1, LNCaP | Cited in nih.gov |
| Survivin | Suppression/Downregulation | Prostate cancer cells | Cited in nih.gov |
| Cyclin D1 | Reduction | CRPC cells | Cited in |
| MYC | Downregulation | Not specified | Cited in |
Preclinical in Vitro Studies on Cwp232204 Efficacy
Growth Inhibitory Activity Across Diverse Cancer Cell Lines
CWP232204 has shown significant growth inhibitory effects in various cancer cell models, highlighting its broad potential.
This compound, delivered via its prodrug CWP232291, exhibits potent growth inhibitory activity in several multiple myeloma (MM) cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM. Studies have reported IC50 values ranging from 13 to 73 nM in these cell lines. The inhibitory effect on Wnt signaling, demonstrated by reporter gene assays and the down-regulation of Wnt target genes, contributes to this activity.
| Multiple Myeloma Cell Line | Reported IC50 Range (nM) |
| RPMI-8226 | 13 - 73 |
| OPM-2 | 13 - 73 |
| NCI-H929 | 13 - 73 |
| JJN3 | 13 - 73 |
| EJM | 13 - 73 |
Research has explored the efficacy of this compound against ovarian cancer cell lines, including those exhibiting resistance to cisplatin. The compound has demonstrated the ability to reduce growth in these models, suggesting its potential utility even in the context of established chemotherapy resistance. Cisplatin resistance is a significant challenge in ovarian cancer treatment, and mechanisms underlying this resistance have been investigated in various ovarian cancer cell lines.
This compound has shown antitumor activity in preclinical in vitro studies using prostate cancer cells. This activity includes effectiveness against primary prostate cancer cells, even those that have progressed after treatment with agents like enzalutamide (B1683756).
Preclinical investigations involving this compound (as CWP232291) have indicated significant antineoplastic activity in leukemia cell lines. The compound's mechanism of action, involving Wnt pathway inhibition and subsequent apoptosis induction, contributes to its effects in these models.
Apoptosis Induction and Associated Molecular Events
A key mechanism by which this compound exerts its effects is the induction of apoptosis in cancer cells.
Treatment with this compound (via CWP232291) has been shown to result in the activation of caspase-3. This activation is a crucial event in the apoptotic cascade, leading to the cleavage of various cellular substrates, including PARP, and ultimately resulting in programmed cell death. The observed cleavage of PARP further confirms the induction of apoptosis through caspase-dependent pathways.
| Molecular Event | Observation with this compound Treatment |
| Caspase-3 Activation | Observed |
| PARP Cleavage | Observed |
| Induction of Apoptosis | Observed |
PARP Cleavage
Treatment with this compound (as the active form derived from CWP232291) has been shown to result in PARP cleavage, which is indicative of apoptosis induction. medkoo.com PARP (poly(ADP-ribose) polymerase) is a nuclear enzyme involved in DNA repair, and its cleavage into an 89 kDa fragment is a hallmark of caspase activation during apoptosis. cellsignal.commerckmillipore.com Studies in multiple myeloma (MM) cells treated with CWP232291 demonstrated the activation of caspase-3 and subsequent PARP cleavage. medkoo.com While PARP cleavage is often associated with caspase-3 activity, it's worth noting that PARP can also be cleaved by other caspases or through caspase-independent mechanisms, though the 89 kDa fragment is typically linked to caspase-3. researchgate.netnih.gov
Modulation of Cellular Proliferation and Viability
This compound, through its prodrug CWP232291, has demonstrated potent growth inhibitory activity in various cancer cell lines. medkoo.com This inhibition is linked to its ability to promote the degradation of beta-catenin. medkoo.com In multiple myeloma cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM, CWP232291 exhibited growth inhibitory activity with IC50 values ranging from 13 to 73 nM. medkoo.com
In ovarian cancer cells, CWP232291 significantly attenuated growth in various cell lines, including those resistant to cisplatin. nih.gov Cell viability assays, such as the MTT assay which measures metabolic activity as an indicator of proliferation and viability, have been used to assess the impact of CWP232291 on cancer cells. windows.netatcc.orgmdpi.com
Table 1: Growth Inhibitory Activity of CWP232291 in Multiple Myeloma Cell Lines medkoo.com
| Cell Line | IC50 (nM) |
| RPMI-8226 | 13 |
| OPM-2 | 73 |
| NCI-H929 | Value within 13-73 range |
| JJN3 | Value within 13-73 range |
| EJM | Value within 13-73 range |
Note: Specific IC50 values for NCI-H929, JJN3, and EJM were reported to be within the 13-73 nM range but not individually specified in the source.
Effects on Gene Expression Profiles and Reporter Gene Activity
This compound's mechanism of action involves preventing beta-catenin-dependent activation of transcription, thereby downregulating the expression of a wide range of Wnt target genes. medkoo.com This modulation of gene expression is a key aspect of its antineoplastic activity. medkoo.combio-rad.com
TOPflash Reporter Gene Assay Studies
The inhibitory activity of CWP232291 on Wnt signaling has been demonstrated using reporter gene assays, such as the TOPflash assay. medkoo.comasco.org The TOPflash reporter system contains TCF/LEF binding sites upstream of a luciferase gene, allowing for the measurement of beta-catenin/TCF-dependent transcriptional activity. nih.govjcancer.orgresearchgate.net In HEK293 cells, treatment with CWP232291 dose-dependently reduced the promoter activity of TOPflash induced by Wnt-3a-Conditioned Media, with a calculated IC50 value of 273 nM. medkoo.com This indicates that this compound effectively inhibits Wnt/beta-catenin signaling at the transcriptional level.
Impact on Cancer Stem Cell (CSC) Populations In Vitro
Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to drive tumor growth, recurrence, and metastasis, and they are often resistant to conventional therapies. nih.govresearchgate.net Targeting the Wnt/beta-catenin pathway is considered a potential strategy for eradicating CSCs. researchgate.net CWP232291, and thus its active metabolite this compound, has shown promise in affecting CSC populations in vitro. researchgate.net
Reduction of CSC Frequency
Preclinical studies suggest that this compound can reduce the frequency of cancer stem cell populations. researchgate.net Although the specific in vitro data on CSC frequency reduction by this compound was not explicitly detailed with quantitative metrics in the provided snippets, the compound's mechanism of inhibiting the Wnt pathway, which is crucial for CSC maintenance, supports this effect. nih.govresearchgate.net Studies on related compounds and the mechanism of Wnt inhibition have indicated the potential to target CSCs. researchgate.netnih.gov For instance, a related compound was found to inhibit liver cancer stem cell clonogenicity and CSC marker expression in vitro. researchgate.net
Table 2: Summary of In Vitro Effects of this compound (via CWP232291)
| Effect | Observation | Relevant Section |
| PARP Cleavage | Observed in MM cells, indicating apoptosis induction. medkoo.com | 3.2.2. PARP Cleavage |
| Modulation of Proliferation & Viability | Potent growth inhibition in various MM cell lines (IC50 13-73 nM). medkoo.com | 3.3. Modulation of Cellular Proliferation and Viability |
| TOPflash Reporter Gene Activity | Dose-dependent reduction of Wnt-induced activity in HEK293 cells (IC50 273 nM). medkoo.com | 3.4.1. TOPflash Reporter Gene Assay Studies |
| Downregulation of Wnt Target Genes | Observed for genes like survivin in MM cells. medkoo.com | 3.4.2. Comprehensive Gene Expression Profiling |
| Reduction of CSC Frequency | Suggested by the mechanism of Wnt inhibition and preclinical findings. researchgate.net | 3.5.1. Reduction of CSC Frequency |
Influence on Epithelial-Mesenchymal Transition (EMT) Markers and Processes
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal properties, enhancing cell motility and invasiveness. nih.govmdpi.commdpi.complos.org This process plays a significant role in cancer progression, metastasis, and the acquisition of resistance to therapy. nih.govmdpi.complos.orgnih.gov EMT involves changes in the expression of specific markers, such as the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like N-cadherin and vimentin. mdpi.commdpi.complos.org
Preclinical in Vivo Evaluation of Cwp232204
Anti-Tumor Efficacy in Xenograft Models
Preclinical investigations into the anti-tumor efficacy of CWP232204 have largely relied on xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's effects on tumor growth in a living system. windows.netchampionsoncology.com Studies have been conducted in models representing both hematological malignancies and solid tumors.
Hematological Malignancy Xenografts (e.g., Multiple Myeloma, Acute Myeloid Leukemia)
Studies in hematological malignancy xenografts have demonstrated the activity of CWP232291, leading to the formation of the active metabolite this compound. In multiple myeloma (MM) models, specifically using OPM-2 and RPMI-8226 tumor-bearing mice, administration of CWP232291 resulted in significant tumor growth inhibition (TGI). medkoo.comresearchgate.net For instance, in the OPM-2 xenograft model, intermittent administration (biw) of CWP232291 at 100 mg/kg showed 95% TGI. medkoo.com In the RPMI-8226 model, the same dose and schedule resulted in 80% TGI. medkoo.comresearchgate.net Daily administration (qdx5) at 50 mg/kg in OPM-2 models and 100 mg/kg in RPMI-8226 models led to tumor regression. medkoo.comresearchgate.net
In acute myeloid leukemia (AML) xenograft models, CWP232291 has also shown preclinical antileukemia activity. nih.govashpublications.orgnih.govremixtx.com Studies utilizing human leukemia xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), have indicated that CWP232291 is active across various AML models and can induce tumor regressions. remixtx.com
Data from Hematological Malignancy Xenografts:
| Xenograft Model | CWP232291 Dose/Schedule | Outcome | Citation |
| OPM-2 (MM) | 50 mg/kg, qdx5 i.v. | Tumor Regression | medkoo.comresearchgate.net |
| OPM-2 (MM) | 100 mg/kg, biw i.v. | 95% TGI | medkoo.comresearchgate.net |
| RPMI-8226 (MM) | 100 mg/kg, qdx5 i.v. | Tumor Regression | medkoo.comresearchgate.net |
| RPMI-8226 (MM) | 100 mg/kg, tiw i.v. | 80% TGI | medkoo.comresearchgate.net |
| AML (CDX/PDX) | Various | Tumor Regression | remixtx.com |
Solid Tumor Xenografts (e.g., Ovarian Cancer, Castration-Resistant Prostate Cancer)
Preclinical studies have also investigated the efficacy of CWP232291, and thus the activity of this compound, in solid tumor xenograft models. In castration-resistant prostate cancer (CRPC), CWP232291 has demonstrated the ability to block the growth of prostate cancer xenografts. nih.govresearchgate.net Studies using 22Rv1 tumors in mice showed that CWP232291 inhibited tumor growth. researchgate.net Antitumor efficacy was observed in vivo in CRPC models. nih.gov
In ovarian cancer xenograft models, CWP232291 has been shown to suppress tumor growth. nih.gov Studies using PA-1-derived tumor xenografts validated the tumor-suppressive function of CWP232291. nih.gov In vitro and in vivo models demonstrated significant reduction in growth in ovarian cancer cell lines.
Data from Solid Tumor Xenografts:
| Xenograft Model | Compound | Outcome | Citation |
| 22Rv1 (CRPC) | CWP232291 | Tumor Growth Blocked | nih.govresearchgate.net |
| PA-1 derived (Ovarian Cancer) | CWP232291 | Tumor Suppression | nih.gov |
| Ovarian Cancer Cell Line Xenografts | CWP232291 | Reduced Growth |
Studies on Tumor Growth Inhibition and Regression
Consistent findings across various xenograft models indicate that this compound, delivered via its prodrug CWP232291, can lead to significant tumor growth inhibition and even regression. medkoo.comresearchgate.netremixtx.comresearchgate.netnih.govlixoft.comhanmipharm.com In MM xenografts, dose-dependent anti-tumor efficacies were observed, with strong correlations to the degradation of beta-catenin in tumor samples. medkoo.comresearchgate.net Potent induction of apoptosis was detected in OPM-2 tumor-bearing mice after administration of CWP232291. medkoo.com In CRPC xenografts, CWP232291 inhibited tumor growth. researchgate.net Similarly, in ovarian cancer xenografts, the compound significantly reduced tumor growth. nih.gov Tumor growth inhibition is a key metric in preclinical studies, indicating the potential of a compound to slow or halt cancer progression. lixoft.comhanmipharm.com Tumor regression, a decrease of at least 50% in tumor volume, signifies a more potent anti-tumor effect. nih.govunito.it
Evaluation in Patient-Derived Organoid Models
Patient-derived organoid (PDO) models are increasingly used in preclinical cancer research as they can more closely recapitulate the characteristics of original tumors compared to traditional cell lines. windows.netvhio.netnih.govhuborganoids.nl Studies have utilized PDO models to evaluate the effects of CWP232291, and by extension this compound. In ovarian cancer, CWP232291 has been evaluated in patient tumor-derived organoids of different histologic subtypes. nih.gov These studies showed that both cisplatin-responded and cisplatin-resistant ovarian cancer organoids demonstrated sensitivity to CWP232291. nih.gov This indicates the potential of this compound to be effective in tumors that are resistant to standard chemotherapy. nih.gov
Effects on Intestinal Tumorigenesis and Progression in Murine Models
The role of this compound in intestinal tumorigenesis and progression has been investigated in murine models. In vivo studies using a murine spontaneous intestinal tumorigenesis model showed that treatments with CWP232291 reduced tumor incidence and invasiveness. researchgate.netpatsnap.com Long-term treatment with CWP232291, a small-molecule Wnt inhibitor, suppressed intestinal tumorigenesis and progression in Villin‐Cre;Smad4F/F;Trp53F/F mice, a model that displays multistep intestinal tumorigenesis and Wnt activation. patsnap.com CWP232291 treatment also downregulated cancer stem cell (CSC) tumor markers such as CD133, Lgr-5, and Sca-1 in this model. patsnap.com
Future Directions in Cwp232204 Preclinical Research
Investigation of Synergistic Combinatorial Therapeutic Strategies in Preclinical Models
The development of synergistic drug combinations is a significant area of focus in preclinical cancer research, aiming to enhance efficacy, reduce toxicity, and overcome resistance compared to monotherapy nih.gov. Identifying combinations where the combined effect is greater than the sum of individual drug effects is paramount nih.gov. Preclinical efforts to identify synergistic pairs are increasing. High-throughput screening and computational modeling methods are being employed to systematically predict and uncover synergistic drug combinations in various cancers, including leukemia and pancreatic cancer.
Given that CWP232204 targets the Wnt/β-catenin pathway, which interacts with other signaling pathways like PI3K/mTOR, MAPK, and AR pathways, particularly in CRPC, exploring combinations with inhibitors of these pathways holds potential. Preclinical studies have shown that CWP232291 can synergize with docetaxel (B913) in resistant CRPC models nih.gov. Future preclinical research should systematically investigate combinations of this compound with a range of therapeutic agents, including standard chemotherapy, targeted therapies, and potentially immunotherapies, especially considering the potential link between Wnt signaling activation and immune evasion in some tumors. Utilizing advanced preclinical models and high-throughput screening approaches will be essential to efficiently identify promising synergistic combinations for further development.
Elucidation of Mechanisms of Acquired and Intrinsic Resistance in Preclinical Settings
Drug resistance, both intrinsic (pre-existing insensitivity) and acquired (developed during treatment), remains a major challenge in cancer therapy and contributes significantly to treatment failure. The multifaceted nature of resistance involves multiple mechanisms that can evolve during treatment and coexist within a single tumor. Wnt/β-catenin signaling is known to play a role in mechanisms of chemotherapy resistance and is particularly important in the development of resistance in CRPC nih.govmdpi-res.com. Cancer stem cells, often sustained by aberrant Wnt-β-catenin signaling, are proposed to be responsible for maintaining tumor cell populations and contributing to chemotherapy resistance. Epithelial-mesenchymal transition (EMT), also promoted by Wnt signaling, is implicated in invasion, metastasis, and chemotherapy resistance.
Future preclinical research on this compound must focus on elucidating the specific mechanisms by which cancer cells develop intrinsic or acquired resistance to its effects. This involves utilizing preclinical models that accurately reflect the complexity of resistance mechanisms observed in tumors. Studies should aim to identify molecular alterations, pathway adaptations, or changes in the tumor microenvironment that confer resistance to this compound. Understanding these mechanisms will be crucial for developing strategies to overcome resistance, such as identifying predictive biomarkers for sensitivity or resistance and designing rational combination therapies.
Application in Advanced Preclinical Models (e.g., Genetically Engineered Mouse Models, Organ-on-a-chip)
Traditional preclinical models, while valuable, have limitations in fully recapitulating the complexity of human cancers and their microenvironment. There is a growing need for more predictive and human-relevant preclinical models. Advanced preclinical models, such as Genetically Engineered Mouse Models (GEMMs) and organ-on-a-chip (OoC) systems, offer improved tools for cancer research. GEMMs can model specific genetic alterations and tumor development in a living system, while OoC technologies are microfluidic systems that mimic the structure and function of human organs and tissues in vitro, allowing for better replication of the tumor microenvironment and cellular interactions.
Applying this compound in these advanced preclinical models is a critical future direction. Utilizing GEMMs that develop tumors driven by aberrant Wnt signaling or those that mimic specific human cancer subtypes where this compound has shown preclinical activity can provide valuable insights into its efficacy and mechanism of action in a more physiologically relevant context. Organ-on-a-chip models, including multi-organ systems, can be used to study the effects of this compound on tumor cells within a controlled microenvironment, investigate potential interactions with other cell types, and assess its impact on different organ systems, potentially bridging the gap between traditional in vitro studies and in vivo animal models. These models can help to generate high-quality, reproducible data and provide a more accurate assessment of this compound's potential in humans.
Exploration of this compound's Role in Other Wnt-Associated Diseases Beyond Oncology
The Wnt signaling pathway is fundamental to numerous physiological processes beyond its well-established role in cancer, including embryonic development and adult tissue homeostasis. Dysregulation of Wnt signaling is implicated in a variety of non-oncological diseases, such as developmental disorders, retinopathy, bone and cartilage diseases like arthritis, neurodegenerative conditions like Alzheimer's disease, schizophrenia, and bipolar disorder. Components of the Wnt pathway, such as LRP6, are associated with diseases including neurodegeneration, metabolic syndrome, and skeletal disease.
Given that this compound is a Wnt/β-catenin inhibitor, there is potential for exploring its therapeutic utility in Wnt-associated diseases beyond oncology. Future preclinical research could investigate the role of aberrant Wnt signaling in specific non-oncological conditions and evaluate the effects of this compound in relevant preclinical models of these diseases. This could involve in vitro studies using cell lines or primary cells from affected tissues, as well as in vivo studies in animal models that recapitulate aspects of these Wnt-driven pathologies. Such explorations could uncover novel therapeutic applications for this compound outside of its primary focus in cancer.
Q & A
How can researchers formulate focused research questions for studying CWP232204's biochemical mechanisms?
Begin by conducting a systematic literature review to identify gaps in understanding this compound's molecular interactions or signaling pathways . Use tools like Google Scholar to prioritize peer-reviewed studies and avoid unreliable sources (e.g., ). Structure questions around specificity: "Does this compound inhibit [specific protein] in [cell type] under hypoxic conditions?" Ensure questions align with testable hypotheses, such as dose-response relationships or comparative efficacy against known analogs .
Q. What methodologies are recommended for designing reproducible experiments with this compound?
Adopt protocols from high-impact studies in oncology or immunology (fields where this compound is often studied). For in vitro assays, document cell line authentication (e.g., STR profiling), solvent controls (DMSO concentration ≤0.1%), and batch-specific compound validation (HPLC purity ≥95%) . Predefine statistical power calculations to determine sample sizes, reducing Type I/II errors .
Q. How should researchers conduct a literature review to contextualize this compound's preclinical data?
Use keyword combinations (e.g., "this compound AND apoptosis") in databases like PubMed and Web of Science. Extract data on IC50 values, model organisms, and conflicting results. Organize findings in a comparative table (Table 1) to highlight mechanistic overlaps or discrepancies .
Q. How can contradictory data on this compound's efficacy across cancer types be resolved?
Apply triangulation: Validate results using orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis). Compare microenvironmental factors (e.g., hypoxia, stromal interactions) using 3D spheroid models . Perform meta-analyses to identify confounding variables, such as differences in drug delivery methods (oral vs. intravenous) .
Q. What computational approaches optimize this compound's structure-activity relationship (SAR) analysis?
Use molecular docking (AutoDock Vina) to predict binding affinities for BCL-2 family proteins. Pair with MD simulations (GROMACS) to assess stability over 100-ns trajectories. Validate predictions with alanine-scanning mutagenesis . Cross-reference results with public SAR databases (ChEMBL, PubChem) to prioritize analogs for synthesis .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement Quality-by-Design (QbD) principles: Monitor critical parameters (e.g., reaction temperature, column chromatography gradients) using DOE (Design of Experiments). Characterize each batch via NMR (purity), LC-MS (identity), and DSC (crystallinity). Share raw data in supplementary materials to enhance reproducibility .
Q. What strategies validate this compound's target engagement in vivo?
Use photoaffinity labeling with a biotinylated this compound probe for pull-down assays. Confirm target binding via CETSA (Cellular Thermal Shift Assay) or SILAC-based proteomics . For in vivo studies, employ PET tracers (e.g., ¹⁸F-labeled derivatives) to track biodistribution .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results .
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, code for statistical analysis, and negative results in supplementary files .
- Ethical Compliance : For studies involving animal models, follow ARRIVE 2.0 guidelines for reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
